Ethylenediamine distearate
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Overview
Description
Ethylenediamine distearate is a chemical compound derived from ethylenediamine and stearic acid. It is commonly used in various industrial applications, particularly in the production of cosmetics and personal care products due to its emulsifying properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylenediamine distearate is synthesized through the reaction of ethylenediamine with stearic acid. The reaction typically involves heating the mixture to facilitate the formation of the amide bond between the amine groups of ethylenediamine and the carboxylic acid groups of stearic acid. The reaction conditions often include elevated temperatures and the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylenediamine and stearic acid are combined under controlled conditions. The reaction mixture is heated and stirred to ensure complete reaction and formation of the desired product. The final product is then purified through various techniques such as filtration and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethylenediamine distearate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethylenediamine distearate has a wide range of scientific research applications, including:
Chemistry: It is used as an emulsifying agent in the formulation of various chemical products.
Biology: The compound is utilized in biological studies to investigate its effects on cell membranes and other biological structures.
Medicine: this compound is used in the development of pharmaceutical formulations, particularly in topical creams and ointments.
Industry: It is employed in the production of cosmetics, personal care products, and detergents due to its surfactant properties.
Mechanism of Action
The mechanism of action of ethylenediamine distearate involves its ability to interact with both hydrophilic and hydrophobic substances. This dual interaction allows it to act as an emulsifying agent, stabilizing mixtures of oil and water. The molecular targets and pathways involved include the formation of micelles and the reduction of surface tension at the interface of immiscible liquids.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A chelating agent derived from ethylenediamine.
Tetramethylethylenediamine (TMEDA): A derivative of ethylenediamine used as a ligand in coordination chemistry.
Tetraethylethylenediamine (TEEDA): Another derivative used in various chemical applications.
Uniqueness
Ethylenediamine distearate is unique due to its specific structure, which combines the properties of ethylenediamine and stearic acid. This combination imparts excellent emulsifying properties, making it particularly valuable in the formulation of cosmetics and personal care products. Unlike other similar compounds, this compound is specifically tailored for applications requiring both hydrophilic and hydrophobic interactions.
Properties
CAS No. |
21073-99-4 |
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Molecular Formula |
C38H80N2O4 |
Molecular Weight |
629.1 g/mol |
IUPAC Name |
ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/2C18H36O2.C2H8N2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h2*2-17H2,1H3,(H,19,20);1-4H2 |
InChI Key |
KCWGHIAGIBAKFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.C(CN)N |
Origin of Product |
United States |
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